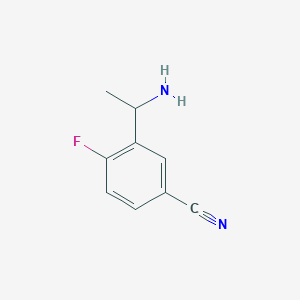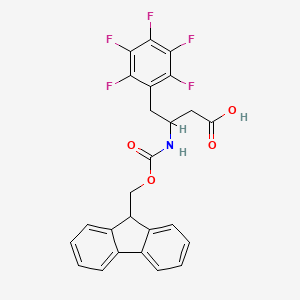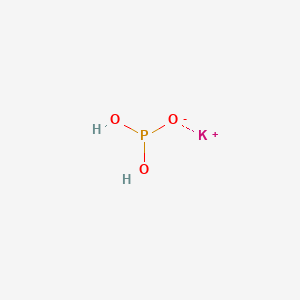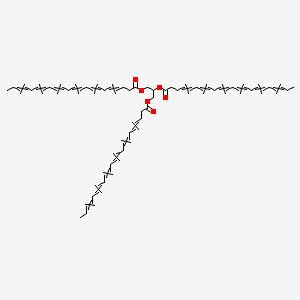
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate is a complex ester derived from docosahexaenoic acid (DHA). DHA is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid with glycerol derivatives. The reaction conditions often include the use of immobilized lipase as a catalyst to facilitate the selective alcoholysis of fatty acid ethyl esters originating from sources like tuna oil . The process is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts like immobilized lipase is common to enhance efficiency and selectivity. The reaction is typically conducted in large reactors with precise control over reaction parameters to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: The multiple double bonds in the compound make it susceptible to oxidation, especially in the presence of oxygen and light.
Reduction: Reduction reactions can be used to hydrogenate the double bonds, altering the compound’s properties.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the double bonds results in a more saturated ester, while oxidation can lead to the formation of peroxides or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acid esters in various chemical reactions.
Industry: It is used in the formulation of specialized nutritional supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins. The compound’s multiple double bonds allow it to interact with various molecular targets, including receptors and enzymes, modulating their activity and contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl docosa-4,7,10,13,16,19-hexaenoate: An ethyl ester of DHA, used in similar applications but with different physical properties.
Monodocosahexaenoin: A monoester of DHA, used in research to study the effects of DHA esters on biological systems.
Docosahexaenoyl PAF C-16: A phospholipid derivative of DHA, studied for its role in cell signaling and inflammation.
Uniqueness
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate is unique due to its structure, which includes two DHA molecules esterified to a glycerol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
36703-03-4 |
|---|---|
Molekularformel |
C69H98O6 |
Molekulargewicht |
1023.5 g/mol |
IUPAC-Name |
2,3-di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3 |
InChI-Schlüssel |
SOFMPBOQLPVEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


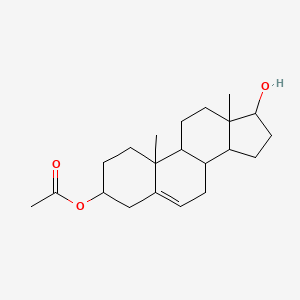
![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)
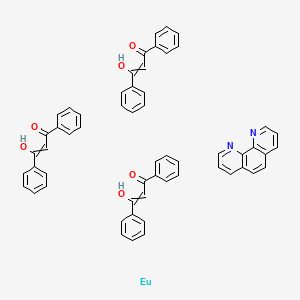
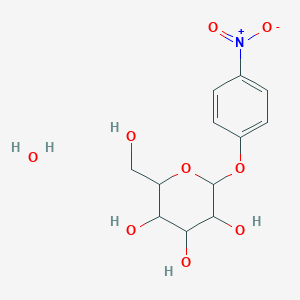
![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
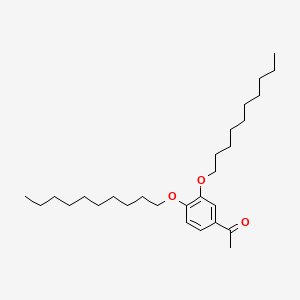
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)
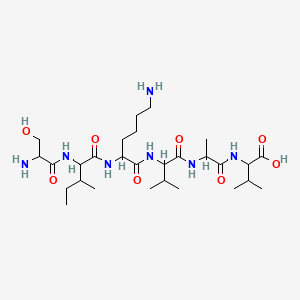
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)
